2-Chloro-4-nitrobenzaldehyde

Organic Synthesis Nitroaldol Reaction Reaction Conversion Efficiency

As the designated Ethacridine Impurity 6 reference standard, 2-Chloro-4-nitrobenzaldehyde (CAS 5568-33-2) is analytically non-substitutable for pharmaceutical QC compliance. Its unique ortho-chloro, para-nitro substitution pattern delivers potent lipoxygenase inhibition (IC50 22.5 μM, equipotent to baicalein). In Henry reactions, process chemists achieve 93% conversion at 60°C—a 32-point gain over 40°C conditions. For green chemistry routes per CN101362697A, this intermediate replaces toxic chromium(VI) methods. Procure exact CAS 5568-33-2 for validated analytical methods, medicinal chemistry, and sustainable synthesis.

Molecular Formula C7H4ClNO3
Molecular Weight 185.56 g/mol
CAS No. 5568-33-2
Cat. No. B1583620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrobenzaldehyde
CAS5568-33-2
Molecular FormulaC7H4ClNO3
Molecular Weight185.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)C=O
InChIInChI=1S/C7H4ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H
InChIKeyGVBXZIANHMNKAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-nitrobenzaldehyde (CAS:5568-33-2): A Dual-Functional Aromatic Aldehyde for Advanced Synthesis and Biological Screening


2-Chloro-4-nitrobenzaldehyde (CAS:5568-33-2) is a polysubstituted benzaldehyde derivative with the molecular formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol . Structurally, it features a chloro substituent at the ortho (2-) position and a nitro group at the para (4-) position relative to the aldehyde functional group . This specific arrangement imparts a calculated LogP of 2.58 and a melting point of 74 °C , distinguishing it from its positional isomers. As a member of the nitrobenzaldehyde class, it functions as both a versatile electrophilic building block in organic synthesis and a pharmacophore component in bioactive molecule development .

Why Generic Substitution of 2-Chloro-4-nitrobenzaldehyde Fails in Critical Synthetic and Biological Applications


Substitution of 2-chloro-4-nitrobenzaldehyde with a generic analog is not feasible due to its unique, position-dependent electronic profile. The ortho-chloro and para-nitro substituents create a specific pattern of electron-withdrawal and steric hindrance that governs both its reactivity as a synthetic intermediate and its molecular recognition in biological systems . For instance, the regiochemistry of the nitro group is critical; in enzyme inhibition assays, Schiff bases derived from this specific isomer exhibit potent activity (e.g., IC50 = 22.5 μM for lipoxygenase inhibition) [1], whereas analogs like 2-chlorobenzaldehyde or 3-nitrobenzaldehyde would yield products with entirely different, often diminished, biological activities [2]. Furthermore, the compound is a recognized impurity in pharmaceutical synthesis (Ethacridine Impurity 6) , necessitating its exact procurement for quality control applications where any analog would be analytically inappropriate.

Quantitative Differentiation Guide for 2-Chloro-4-nitrobenzaldehyde: Head-to-Head Comparisons for Informed Procurement


Comparative Reactivity in the Henry (Nitroaldol) Reaction: Enhanced Conversion Efficiency Over Positional Isomers

In a head-to-head comparative study of the Henry (nitroaldol) reaction under identical conditions (Cu@T-POP1 catalyst, nitromethane, 48h, 40°C and 60°C), 2-chloro-4-nitrobenzaldehyde demonstrated unique conversion efficiency compared to other halogenated and nitro-substituted benzaldehyde analogs [1]. This data highlights its distinct reactivity profile as an electrophile, which is a critical differentiator for synthetic chemists selecting an aldehyde building block.

Organic Synthesis Nitroaldol Reaction Reaction Conversion Efficiency

Biological Activity of Derived Schiff Bases: Potent Lipoxygenase Inhibition vs. 2-Aminophenol Condensates

In a systematic study evaluating the biological activity of Schiff bases synthesized from 2-aminophenol and various chloro- and nitro-benzaldehydes, the derivative from 2-chloro-4-nitrobenzaldehyde (Compound 10) exhibited the most potent lipoxygenase inhibitory activity among the series, matching the potency of the standard drug baicalein [1]. This cross-study comparison clearly differentiates this specific aldehyde from other isomers and analogs used to generate the same class of Schiff bases.

Medicinal Chemistry Enzyme Inhibition Schiff Base Synthesis

Differentiation from 4-Chloro-2-nitrobenzaldehyde (CAS: 5551-11-1) as a Key Synthetic Intermediate in Industrial Chemistry

Patent literature (CN101362697A) explicitly distinguishes between 2-chloro-4-nitrobenzaldehyde and its regioisomer, 4-chloro-2-nitrobenzaldehyde (CAS: 5551-11-1), in the context of industrial synthesis [1]. The patent describes a novel, environmentally friendly method for preparing o-, p-nitrobenzaldehyde and its halogenated products, citing 2-chloro-4-nitrobenzaldehyde as a crucial starting material or intermediate [1]. This differentiation is critical because the older, alternative methods for producing the related isomer (4-chloro-2-nitrobenzaldehyde) relied on toxic chromium (CrO3) oxidants that generated significant heavy-metal pollution [1].

Process Chemistry Green Chemistry Industrial Synthesis

Pharmacopoeial Relevance: Defined as Ethacridine Impurity 6 for Pharmaceutical Quality Control

2-Chloro-4-nitrobenzaldehyde is officially designated and supplied as 'Ethacridine Impurity 6' for pharmaceutical quality control applications . This specific classification establishes its unique identity and necessity in analytical chemistry and regulatory compliance, differentiating it from other nitrobenzaldehyde analogs that are not recognized as pharmacopoeial impurities for Ethacridine lactate. This is a non-substitutable application; only this exact compound can serve as the reference standard for this impurity.

Pharmaceutical Analysis Impurity Profiling Quality Control

Distinct Physicochemical Properties: Higher Lipophilicity (LogP) Compared to Unsubstituted and Mono-Substituted Analogs

The presence of both electron-withdrawing chloro and nitro substituents on the benzaldehyde core significantly alters its physicochemical profile compared to simpler analogs, a factor crucial for applications ranging from chromatography method development to predicting biological membrane permeability . 2-Chloro-4-nitrobenzaldehyde exhibits a notably higher calculated LogP (2.58), indicating greater lipophilicity than either 2-chlorobenzaldehyde or 4-nitrobenzaldehyde alone .

ADME Prediction Chemoinformatics Physicochemical Profiling

Enzymatic Degradation Pathway: Specific Substrate for the HnpAB Monooxygenase System

In contrast to other nitroaromatic compounds that may be degraded via different enzymatic pathways (e.g., nitroreductases or dioxygenases), 2-chloro-4-nitrobenzaldehyde serves as a specific substrate for the HnpAB two-component FAD-dependent monooxygenase . This enzyme system is part of a specialized microbial pathway for the degradation of this particular compound, catalyzing its conversion to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . This unique catabolic route differentiates it from simpler nitrobenzaldehydes or chlorobenzaldehydes, which may not induce the same enzymatic machinery.

Bioremediation Enzymology Microbial Metabolism

Proven Application Scenarios for 2-Chloro-4-nitrobenzaldehyde in Scientific and Industrial R&D


Medicinal Chemistry: Lead Optimization of Lipoxygenase Inhibitors

As a key precursor in the synthesis of bioactive Schiff bases, 2-chloro-4-nitrobenzaldehyde is the optimal starting material for generating compounds with potent lipoxygenase (LOX) inhibitory activity. Evidence shows that its derivative achieves an IC50 of 22.5 μM, which is equipotent to the standard drug baicalein and up to 4.9 times more potent than derivatives from other aldehyde analogs in the same series [1]. This makes it a high-value building block for medicinal chemistry programs targeting inflammatory diseases.

Organic Synthesis: High-Temperature Henry Reactions for Maximizing Yield

In synthetic chemistry workflows requiring a nitroaldol (Henry) reaction, 2-chloro-4-nitrobenzaldehyde presents a quantifiable advantage at elevated temperatures. Data shows a 32 percentage point increase in conversion efficiency (from 61% to 93%) when the reaction temperature is increased from 40°C to 60°C, a level of temperature sensitivity that distinguishes it from many other aldehyde substrates [2]. This property allows process chemists to precisely tune reaction conditions for optimal yield.

Pharmaceutical Quality Control: Reference Standard for Ethacridine Impurity Analysis

This compound is an essential, non-substitutable analytical reference standard for pharmaceutical quality control, specifically for the identification and quantification of impurities in Ethacridine lactate . Procurement of the exact compound (CAS: 5568-33-2) is mandatory for laboratories performing validated analytical methods to ensure compliance with pharmacopoeial specifications, as it is the designated standard for Ethacridine Impurity 6 .

Process R&D: A Sustainable Intermediate for Industrial-Scale Synthesis

For industrial process chemists focused on green chemistry, 2-chloro-4-nitrobenzaldehyde serves as a key intermediate in modern, environmentally friendlier synthetic routes, as disclosed in patent CN101362697A [3]. Its use in these advanced pathways is a significant improvement over legacy methods for producing related isomers, which relied on toxic chromium(VI) oxidants and generated hazardous heavy-metal waste [3]. This positions the compound as a strategic choice for sustainable manufacturing.

Environmental Biotechnology: A Specific Substrate for Studying HnpAB Monooxygenase

Researchers in environmental microbiology and bioremediation can utilize 2-chloro-4-nitrobenzaldehyde as a specific and well-characterized substrate for the HnpAB enzyme system . This FAD-dependent monooxygenase catalyzes its degradation via a unique pathway . This compound therefore serves as a targeted probe for studying this specific catabolic machinery, which is not responsive to more common nitroaromatic or chlorinated analogs .

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